Tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(chlorosulfonylmethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO4S/c1-10(2,3)16-9(13)12-5-4-8(6-12)7-17(11,14)15/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFFWPGLYAMRBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936031-97-8 | |
| Record name | tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with chlorosulfonyl-containing reagents. One common method includes the reaction of 3-(chlorosulfonyl)methylpyrrolidine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like primary or secondary amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of:
- Sulfonamides: These compounds have applications in pharmaceuticals as antibiotics and diuretics.
- Sulfonate Esters: Useful in various organic reactions, including nucleophilic substitutions.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications:
- Enzyme Inhibition: The chlorosulfonyl moiety can covalently modify active sites of enzymes, leading to inhibition. This property is crucial for developing enzyme inhibitors in treating diseases characterized by enzyme dysregulation .
- Anticancer Activity: Studies have shown that this compound can inhibit specific cancer cell lines through mechanisms involving PARP (Poly ADP-ribose polymerase) inhibition. Its ability to form stable sulfonamide bonds enhances its potential as a therapeutic agent .
Biological Modifications
In biological research, this compound is used to:
- Modify Peptides and Proteins: The compound's reactivity allows it to alter protein functions, impacting various biological pathways.
- Investigate Enzyme Mechanisms: It serves as a probe in studies aimed at understanding enzyme mechanisms and pathways involving sulfonylation processes .
Case Studies and Research Findings
Anticancer Activity:
Research has demonstrated that this compound exhibits activity against various cancer cell lines. Notably, it has shown efficacy in inhibiting PARP, a target in cancer therapy that plays a role in DNA repair mechanisms .
Mechanistic Insights:
Utilizing techniques such as mass spectrometry and NMR spectroscopy, researchers have elucidated the binding affinities and interaction sites of this compound with various enzymes. Such studies enhance the understanding of its mechanism of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action of tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows the compound to modify the function of enzymes or receptors, thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities with related compounds:
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The chlorosulfonyl group (-SO₂Cl) in the main compound is strongly electron-withdrawing, enhancing reactivity in substitution reactions. In contrast, the hydroxyethyl thioether (-S-CH₂CH₂OH) in is less reactive but more polar due to the hydroxyl group .
Heterocyclic vs. Aliphatic Substituents :
- Pyridine derivatives () exhibit aromaticity and planar geometry, enabling π-π stacking interactions. Their halogen substituents (Br, I) are suitable for cross-coupling reactions, unlike the aliphatic chlorosulfonyl group in the main compound .
- The 4-chlorobutanamido group () introduces an amide bond, enabling hydrogen bonding and conformational rigidity, which may stabilize protein-ligand interactions .
Biological Activity
Tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate (CAS No. 935845-20-8) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and reactivity. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C₉H₁₈ClNO₃S
Molecular Weight : 239.76 g/mol
IUPAC Name : this compound
The compound features a pyrrolidine ring substituted with a chlorosulfonyl group, which is crucial for its biological reactivity. The chlorosulfonyl moiety enables the compound to participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
The biological activity of this compound primarily stems from the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. Such reactions are pivotal in modifying peptides and proteins, which can influence various biological pathways.
Key Mechanisms:
- Covalent Bond Formation : The chlorosulfonyl group reacts with nucleophilic sites on biomolecules, facilitating the formation of stable sulfonamide bonds.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes through covalent modification, impacting metabolic pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent.
Anticancer Potential
The compound has been investigated for its anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines by modifying specific proteins involved in cell survival pathways. This suggests a mechanism where the compound could serve as a lead in developing new anticancer therapies.
Case Studies
- Inhibition of Bacterial Secretion Systems : A dissertation reported that high concentrations of similar compounds inhibited the secretion systems in pathogenic bacteria, which can be crucial for their virulence . This suggests that this compound might have similar effects.
- Modification of Peptides : In another study, the compound was utilized to modify peptide sequences, enhancing their stability and bioactivity. Such modifications are essential for drug development and improving therapeutic efficacy.
Research Findings
A summary of relevant studies is presented in the table below:
Q & A
Q. Table 1: Representative Synthesis Conditions
| Precursor | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| tert-butyl-3-(chloromethyl)pyrrolidine-1-carboxylate | K₂CO₃, DCM, 0°C → RT, 2 h | 91% |
Basic: What analytical techniques are used to confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the Boc-protected pyrrolidine backbone and chlorosulfonylmethyl substitution. Key signals include δ 1.4 ppm (tert-butyl), δ 3.4–4.2 ppm (pyrrolidine CH₂), and δ 4.5–5.0 ppm (sulfonylated methylene) .
- Mass Spectrometry: ESI-MS or HRMS validates the molecular ion peak (e.g., m/z 324.1 [M+H]⁺ for C₁₁H₂₀ClNO₄S).
- Purity Assessment: HPLC (≥97% purity) under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
Advanced: How can reaction conditions be optimized to mitigate byproduct formation during sulfonylation?
Methodological Answer:
Byproduct formation (e.g., over-sulfonylation or hydrolysis) is minimized by:
- Temperature Control: Maintaining reactions at 0°C during reagent addition to suppress side reactions .
- Moisture-Free Conditions: Using anhydrous solvents and molecular sieves to prevent hydrolysis of the chlorosulfonyl group .
- Catalytic Additives: DMAP (4-dimethylaminopyridine) enhances reaction efficiency by activating the sulfonylation agent .
Q. Table 2: Optimization Strategies
| Parameter | Optimized Condition | Impact on Yield |
|---|---|---|
| Temperature | 0°C → RT | ↑ Yield (91% → 95%) |
| Solvent | Anhydrous DCM | ↓ Hydrolysis |
| Catalyst | DMAP (10 mol%) | ↑ Reaction Rate |
Advanced: What mechanistic insights explain the regioselectivity of sulfonylation in this compound?
Methodological Answer:
The chlorosulfonyl group preferentially substitutes at the methylene position due to:
- Steric Effects: The tert-butyl group directs electrophilic attack to the less hindered methylene carbon.
- Electronic Effects: The electron-withdrawing Boc group stabilizes the transition state via inductive effects, favoring SN2 displacement at the chloromethyl site .
Advanced: How does the steric environment of the pyrrolidine ring influence downstream reactivity?
Methodological Answer:
The tert-butyl group imposes steric constraints that:
- Limit Conformational Flexibility: Restricts rotation of the pyrrolidine ring, stabilizing specific transition states in follow-up reactions (e.g., Suzuki couplings or nucleophilic substitutions) .
- Modify Reactivity: Reduces accessibility of the sulfonylated methylene group, necessitating polar aprotic solvents (e.g., DMF) for further functionalization .
Advanced: What strategies are employed to resolve stereochemical challenges in derivatives of this compound?
Methodological Answer:
- Chiral Auxiliaries: Use of enantiopure precursors (e.g., (R)- or (S)-pyrrolidine derivatives) ensures stereochemical fidelity .
- Chromatographic Separation: Chiral HPLC (e.g., Chiralpak AD-H column) resolves diastereomers formed during sulfonylation .
Basic: How is the stability of this compound maintained during storage?
Methodological Answer:
- Storage Conditions: –20°C under inert atmosphere (argon) to prevent hydrolysis of the sulfonyl chloride moiety.
- Stabilizers: Addition of desiccants (e.g., molecular sieves) in sealed vials extends shelf life >6 months .
Advanced: What applications does this compound have in medicinal chemistry research?
Methodological Answer:
It serves as a key intermediate in synthesizing:
- Sulfonamide Ligands: For targeting neuropsychiatric disorders (e.g., mood-modulating agents via dopamine receptor binding) .
- Enzyme Inhibitors: The chlorosulfonyl group acts as a leaving group in covalent inhibitor design (e.g., protease inhibitors) .
Data Contradictions and Resolution
- Yield Discrepancies: Reported yields vary (68–91%) due to differences in solvent purity and reaction scale. Microscale reactions (<1 mmol) often show lower yields due to surface adsorption .
- Stereochemical Outcomes: Conflicting reports on diastereomer ratios highlight the need for standardized chiral analysis protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
